
3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione, also known as NPD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione is still being studied. However, it is believed that 3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione acts as a Michael acceptor and can undergo nucleophilic addition reactions with various biological molecules, such as proteins and enzymes. This can lead to the inhibition of enzymatic activity and cell growth.
Biochemical and Physiological Effects:
3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione has been shown to exhibit cytotoxicity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. It has also been found to have antibacterial and antifungal properties against various strains of bacteria and fungi. 3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione in lab experiments is its ease of synthesis and purification. 3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione is also relatively stable and can be stored for extended periods. However, one limitation is that 3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione can be toxic and must be handled with care. Additionally, the exact mechanism of action of 3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione is still being studied, and more research is needed to fully understand its potential applications.
Direcciones Futuras
There are several future directions for the study of 3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione. One area of interest is the development of 3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione-based polymers for use in various applications, such as drug delivery systems and sensors. Another area of interest is the investigation of 3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione as a potential anticancer agent, either alone or in combination with other drugs. Additionally, more research is needed to fully understand the mechanism of action of 3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione and its potential applications in various fields.
In conclusion, 3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione in various fields.
Métodos De Síntesis
The synthesis of 3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione involves the reaction of 4-nitrobenzenethiol with acetylacetone in the presence of a base catalyst. The resulting product is a yellow crystalline solid that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione has been extensively studied for its potential applications in various fields, including organic synthesis, material science, and medicinal chemistry. It has been used as a building block for the synthesis of various organic compounds and polymers. 3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione has also been investigated for its antibacterial and antifungal properties.
Propiedades
IUPAC Name |
3-(4-nitrophenyl)sulfanylpentane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S/c1-7(13)11(8(2)14)17-10-5-3-9(4-6-10)12(15)16/h3-6,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQAWVPECAWACE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)SC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67302-30-1 |
Source


|
| Record name | 3-(4-NITRO-PHENYLSULFANYL)-PENTANE-2,4-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

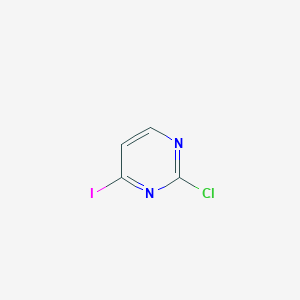
![N-(4-methoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2910577.png)
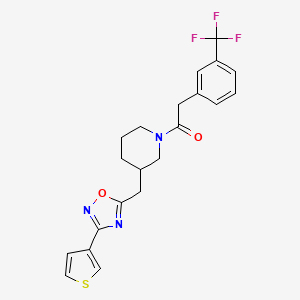
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(4-methylphenyl)methoxy]piperidin-4-imine](/img/structure/B2910579.png)
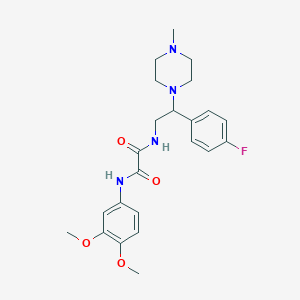
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2910582.png)
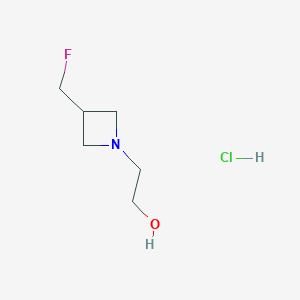
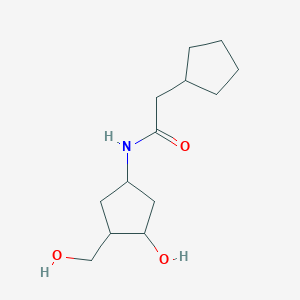

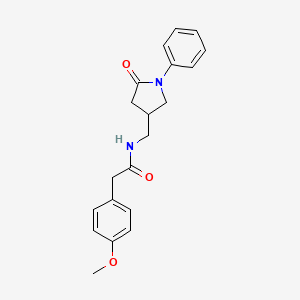
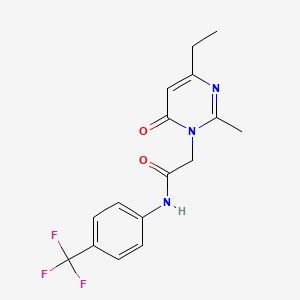
![[(1-cyanocyclohexyl)carbamoyl]methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate](/img/structure/B2910595.png)
![7-{[(3-Fluorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride](/img/no-structure.png)
